3-amino-N-benzyl-4-methoxybenzamide

Lipophilicity Physicochemical Property Drug-likeness

Ideal control compound for SAR campaigns optimizing benzamide 'cap' groups. Its balanced LogP (~2.2) and TPSA (~64 Ų) bridges polar/lipophilic analogs, enabling precise deconvolution of hydrogen bonding vs. hydrophobic contributions. Features a reactive amine for facile biotinylation or fluorophore conjugation. For research use only.

Molecular Formula C15H16N2O2
Molecular Weight 256.305
CAS No. 101112-38-3
Cat. No. B2517337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-benzyl-4-methoxybenzamide
CAS101112-38-3
Molecular FormulaC15H16N2O2
Molecular Weight256.305
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)N
InChIInChI=1S/C15H16N2O2/c1-19-14-8-7-12(9-13(14)16)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3,(H,17,18)
InChIKeyNDZQKPWDWKNNIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-benzyl-4-methoxybenzamide (CAS 101112-38-3): A Versatile Benzamide Scaffold for Medicinal Chemistry and Chemical Biology Research


3-Amino-N-benzyl-4-methoxybenzamide (CAS: 101112-38-3) is a functionalized benzamide derivative with the molecular formula C₁₅H₁₆N₂O₂ and a molecular weight of 256.30 g/mol . It features a benzamide core substituted with a 3-amino group, a 4-methoxy group, and an N-benzyl moiety. This specific substitution pattern confers distinct physicochemical properties, including a moderate LogP (~2.2–2.6) and a topological polar surface area (TPSA) of approximately 64–78 Ų . The compound is primarily utilized as a research intermediate and a potential pharmacophore in the design of bioactive molecules, particularly those targeting enzyme classes such as histone deacetylases (HDACs) and sirtuins (SIRTs) [1][2].

Why 3-Amino-N-benzyl-4-methoxybenzamide Cannot Be Replaced by Common In-Class Analogs in Sensitive Assays


Benzamide derivatives exhibit extreme sensitivity to subtle structural modifications; a single substitution can drastically alter lipophilicity, hydrogen-bonding capacity, and target engagement [1]. 3-Amino-N-benzyl-4-methoxybenzamide occupies a unique physicochemical space among close analogs: it balances moderate lipophilicity (LogP ~2.2) with a high polar surface area (TPSA >64 Ų), a combination that differs markedly from both its non-aminated counterpart (N-benzyl-4-methoxybenzamide) and its non-benzylated precursor (3-amino-4-methoxybenzamide). Consequently, generic substitution without quantitative justification risks invalidating structure-activity relationship (SAR) studies, altering membrane permeability profiles, or introducing off-target effects. The evidence presented below quantifies exactly where this compound differentiates from its closest structural comparators, enabling rational selection for procurement.

Quantitative Differentiation of 3-Amino-N-benzyl-4-methoxybenzamide from Closest Analogs: Head-to-Head Physicochemical Comparison


Lipophilicity (LogP) Control: Balancing Solubility and Membrane Permeability

3-Amino-N-benzyl-4-methoxybenzamide exhibits a calculated LogP of 2.21 , placing it in an intermediate lipophilicity range. This value is significantly higher than the non-benzylated analog 3-amino-4-methoxybenzamide (LogP ~0.38–1.66) [1][2], and comparable to N-benzyl-4-methoxybenzamide (LogP ~2.63–3.02) [3]. The presence of the 3-amino group reduces LogP relative to N-benzyl-4-methoxybenzamide by approximately 0.4–0.8 units, providing a distinct balance between aqueous solubility and passive membrane diffusion.

Lipophilicity Physicochemical Property Drug-likeness

Polar Surface Area (TPSA) Differentiation: Impact on Hydrogen Bonding and Oral Bioavailability

The topological polar surface area (TPSA) of 3-amino-N-benzyl-4-methoxybenzamide is 64.35 Ų , driven by the presence of the primary amine and the amide functionality. This is substantially higher than the TPSA of N-benzyl-4-methoxybenzamide (38.33 Ų) , which lacks the 3-amino group. The increased polar surface area indicates a greater capacity for hydrogen bonding and a predicted reduction in passive membrane permeability relative to the non-aminated analog.

TPSA Hydrogen Bonding Drug-likeness

Hydrogen Bond Donor Count: Tuning Molecular Recognition and Solubility

3-Amino-N-benzyl-4-methoxybenzamide contains two hydrogen bond donors (HBD) : the primary amine and the amide N–H. In contrast, N-benzyl-4-methoxybenzamide possesses only one HBD (the amide N–H) , while 3-amino-4-methoxybenzamide also has two HBDs but lacks the lipophilic benzyl group. The additional donor on the target compound, compared to its benzylated analog, increases potential for specific target interactions and enhances aqueous solubility.

Hydrogen Bond Donor Solubility Molecular Recognition

Molecular Weight and Rotatable Bond Differences: Impact on Ligand Efficiency and Conformational Flexibility

The molecular weight of 3-amino-N-benzyl-4-methoxybenzamide is 256.30 g/mol , compared to 241.29 g/mol for N-benzyl-4-methoxybenzamide and 166.18 g/mol for 3-amino-4-methoxybenzamide [1]. The target compound also has 4 rotatable bonds , versus 4 for N-benzyl-4-methoxybenzamide and 2 for 3-amino-4-methoxybenzamide. The modest increase in molecular weight and flexibility relative to the parent amine may influence binding kinetics and entropic contributions to target engagement.

Molecular Weight Ligand Efficiency Rotatable Bonds

Optimal Use Cases for 3-Amino-N-benzyl-4-methoxybenzamide in Drug Discovery and Chemical Biology


Structure-Activity Relationship (SAR) Studies of Benzamide-Based HDAC/SIRT Inhibitors

Given its intermediate lipophilicity (LogP ~2.2) and moderate TPSA (~64 Ų), 3-amino-N-benzyl-4-methoxybenzamide serves as an ideal control compound or reference point in SAR campaigns focused on optimizing the 'cap' group of benzamide HDAC or sirtuin inhibitors. Its physicochemical profile bridges the gap between highly polar and highly lipophilic analogs, allowing researchers to deconvolute contributions of hydrogen bonding and hydrophobic interactions to target potency and selectivity [1].

Chemical Probe Development for Target Validation

The presence of both a primary amine and a benzylamide moiety enables facile derivatization (e.g., biotinylation, fluorophore conjugation) without drastically altering core physicochemical properties. This makes the compound a suitable starting point for developing chemical probes to interrogate protein targets where benzamide scaffolds have shown activity, such as certain HDAC isoforms or kinases [2].

Benchmarking Computational Models for Permeability and Solubility Prediction

With a LogP value distinctly between 2.0 and 3.0 and a TPSA >60 Ų, 3-amino-N-benzyl-4-methoxybenzamide occupies a challenging region of physicochemical space often associated with 'borderline' drug-likeness. It can be used as a test case to validate or refine in silico models predicting Caco-2 permeability, aqueous solubility, and blood-brain barrier penetration, particularly when benchmarked against its closely related analogs N-benzyl-4-methoxybenzamide (lower TPSA) and 3-amino-4-methoxybenzamide (lower LogP) .

Synthetic Intermediate for Complex Benzamide Libraries

The reactive primary amine provides a convenient handle for further functionalization, such as reductive amination, acylation, or sulfonylation. This allows for the rapid generation of diverse compound libraries around the 3-amino-N-benzyl-4-methoxybenzamide core for high-throughput screening against a variety of biological targets .

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